molecular formula C16H27NO3 B3993380 2-OXO-NN-DIPROPYL-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE

2-OXO-NN-DIPROPYL-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE

Cat. No.: B3993380
M. Wt: 281.39 g/mol
InChI Key: YHFBJLQRSOSUBY-UHFFFAOYSA-N
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Description

2-OXO-NN-DIPROPYL-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE is a chemical compound with the molecular formula C16H27NO3. It is known for its unique spirocyclic structure, which includes a spiro[4.5]decane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-NN-DIPROPYL-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid with dipropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-OXO-NN-DIPROPYL-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-OXO-NN-DIPROPYL-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-OXO-NN-DIPROPYL-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-NN-DIPROPYL-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE is unique due to its specific dipropyl substitution, which can influence its reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-oxo-N,N-dipropyl-1-oxaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c1-3-10-17(11-4-2)15(19)13-12-14(18)20-16(13)8-6-5-7-9-16/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFBJLQRSOSUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1CC(=O)OC12CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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